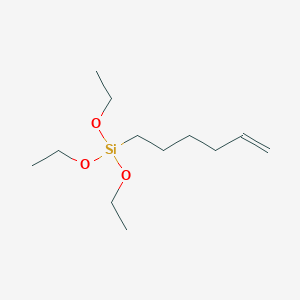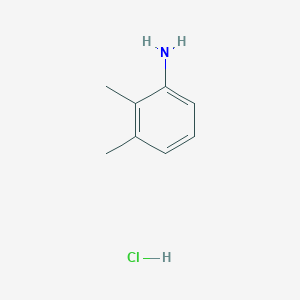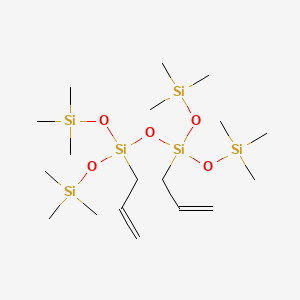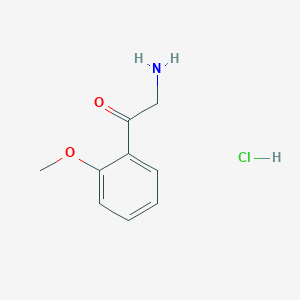
Potassium citrate
概要
説明
Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid with the molecular formula K3C6H5O7 . It is a white, hygroscopic crystalline powder that is odorless with a saline taste . It contains 38.28% potassium by mass . In its monohydrate form, it is highly hygroscopic and deliquescent . It is used to treat a kidney stone condition called renal tubular acidosis and to prevent kidney stones that may occur with gout .
Synthesis Analysis
Potassium citrate can be synthesized by the neutralization of citric acid, which is achieved by the addition of potassium bicarbonate, potassium carbonate, or potassium hydroxide to it . The solution can then be filtered and the solvent can be evaporated till granulation .Molecular Structure Analysis
The molecular formula of Potassium citrate is C6H5K3O7 . Its average mass is 306.395 Da and its mono-isotopic mass is 305.894653 Da .Physical And Chemical Properties Analysis
Potassium citrate is a white, hygroscopic crystalline powder . It is odorless with a saline taste . It contains 38.28% potassium by mass . In the monohydrate form, it is highly hygroscopic and deliquescent .科学的研究の応用
- Potassium citrate has been studied for its impact on bone turnover in postmenopausal women with osteopenia. A randomized, double-blind, placebo-controlled pilot study found that potassium citrate supplementation decreased biochemical markers of bone loss. It modifies bone turnover by addressing acid overload, which is relevant for bone health.
- Potassium citrate plays a role in supporting the mineralization of the extracellular matrix by osteoblasts (bone-forming cells) . This function is crucial for maintaining bone strength and structure.
- Incorporating potassium citrate (PC) enhances the stability of tin-lead perovskite solar cells. PC neutralizes acidity, stabilizes the perovskite front surface, and prevents defect formation .
- Potassium citrate is used to manage renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis (with or without calcium stones) .
- It effectively reduces kidney stone recurrence by 75% in patients with calcium-containing stones .
Bone Health and Osteopenia
Mineralization of Extracellular Matrix
Stabilizing Perovskite Solar Cells
Renal Tubular Acidosis and Kidney Stone Prevention
Lipid Biosynthesis and Cellular Functions
作用機序
Target of Action
Potassium citrate primarily targets the urinary system, specifically the renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones . It is used to manage these conditions by modifying the renal handling of citrate .
Mode of Action
Potassium citrate works by increasing urinary citrate and pH levels . This is achieved mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, Potassium citrate also increases urinary potassium by approximately the amount contained in the medication .
Biochemical Pathways
Potassium citrate is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis .
Pharmacokinetics
Potassium citrate is rapidly absorbed when given orally, and is excreted in the urine . It is an alkaline salt, which makes it effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .
Result of Action
The result of Potassium citrate’s action is a decrease in the amount of acid in the body . This can help prevent conditions caused by high uric acid levels, such as gout or kidney stones . It is also effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .
Action Environment
The action of Potassium citrate can be influenced by environmental factors. For instance, it is a white, hygroscopic crystalline powder . In the monohydrate form, it is highly hygroscopic and deliquescent . This means that it readily absorbs moisture from the environment, which can affect its stability and efficacy.
Safety and Hazards
Potassium citrate may cause serious side effects. Severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding are some of the serious side effects . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion .
将来の方向性
特性
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEAPRPFLLJWCF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3C6H5O7, C6H5K3O7 | |
| Record name | potassium citrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_citrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6100-05-6 (Parent) | |
| Record name | Potassium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8027325 | |
| Record name | Tripotassium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. | |
| Record name | Potassium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Potassium Citrate | |
CAS RN |
866-84-2, 7778-49-6 | |
| Record name | Potassium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tripotassium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R1NVR0HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)











